molecular formula C14H21NO4 B2729365 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2310147-76-1

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2729365
CAS RN: 2310147-76-1
M. Wt: 267.325
InChI Key: MCFFVYLAGYRCLZ-UHFFFAOYSA-N
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Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMF-Py-OSu, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furan and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide involves complex chemical reactions. For instance, a study by Ledenyova et al. (2018) explored the ANRORC rearrangement in the synthesis of related compounds, highlighting the intricate mechanisms involved in producing such complex molecules (Ledenyova et al., 2018).
  • Another research by Fahim et al. (2019) investigated the condensation reactions of similar compounds, leading to the synthesis of pyrazole derivatives with antitumor activity (Fahim et al., 2019).

Pharmacological Research

  • Research into the pharmacological applications of such compounds is also noteworthy. A study by Aytemir et al. (2003) synthesized derivatives with antimicrobial activity, which indicates potential therapeutic applications (Aytemir et al., 2003).
  • Petrie et al. (1986) explored nucleoside and nucleotide derivatives of similar compounds for their antiviral and cytostatic activity, demonstrating the broad scope of research in medicinal chemistry involving such molecules (Petrie et al., 1986).

Potential Applications in Drug Design

  • The compound's structure and synthesis pathways may offer insights for the design of novel pharmacologically active agents. For instance, Ikemoto et al. (2005) developed an orally active CCR5 antagonist, showcasing the potential of similar compounds in drug development (Ikemoto et al., 2005).

properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9-7-12(10(2)19-9)13(16)8-15-14(17)11-3-5-18-6-4-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFVYLAGYRCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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